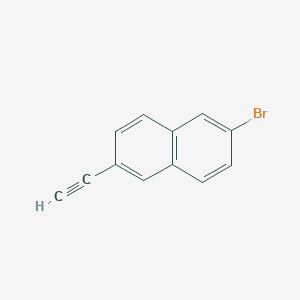
2-methoxy-5-(methoxymethyl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-(methoxymethyl)-1,3,4-thiadiazole is an organic compound belonging to the thiazole family of compounds. It is a colorless solid that is used in the synthesis of various pharmaceuticals and other compounds. The compound has been studied for its potential medicinal and industrial applications.
Mécanisme D'action
The mechanism of action of 2-methoxy-5-(methoxymethyl)-1,3,4-thiadiazole is not fully understood. However, it is believed to act as an inhibitor of enzymes such as caspase-3 and thrombin, which are involved in apoptosis and clotting, respectively. It is also believed to interact with the active sites of these enzymes, thus preventing their activity.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. Studies have shown that it can inhibit the activity of enzymes such as caspase-3 and thrombin, which are involved in apoptosis and clotting, respectively. It can also interact with the active sites of these enzymes, thus preventing their activity. In addition, it has been shown to have antioxidant activity, which may be beneficial in the prevention of oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-methoxy-5-(methoxymethyl)-1,3,4-thiadiazole in laboratory experiments has several advantages. It is a relatively stable compound, so it can be stored for long periods of time without degradation. It is also relatively inexpensive and easy to obtain. However, there are also some limitations to its use. It is not soluble in water, so it must be dissolved in an organic solvent in order to be used in experiments. Additionally, it is not very soluble in organic solvents, so it may not be suitable for certain types of experiments.
Orientations Futures
The potential future directions for the use of 2-methoxy-5-(methoxymethyl)-1,3,4-thiadiazole include further research into its potential medicinal applications, such as its use as an inhibitor of enzymes involved in apoptosis and clotting. Additionally, further research into its potential industrial applications, such as its use as an additive for polymers and plastics, could be beneficial. Finally, further research into its biochemical and physiological effects, such as its antioxidant activity, could help to elucidate its potential therapeutic uses.
Méthodes De Synthèse
2-Methoxy-5-(methoxymethyl)-1,3,4-thiadiazole can be synthesized using a two-step procedure. The first step involves the reaction of this compound with a base such as sodium hydroxide in an aqueous solution. This reaction produces this compound and sodium methoxide. The second step involves the reaction of the sodium methoxide with a suitable aldehyde or ketone in an aqueous solution. This reaction produces this compound and the corresponding aldehyde or ketone.
Applications De Recherche Scientifique
2-Methoxy-5-(methoxymethyl)-1,3,4-thiadiazole has been studied for its potential medicinal and industrial applications. In the field of medicinal chemistry, it has been studied as an inhibitor of the enzyme caspase-3, which is involved in apoptosis. It has also been studied as an inhibitor of the enzyme thrombin, which is involved in the clotting of blood. In the field of industrial chemistry, it has been studied as a potential additive for polymers and plastics.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-methoxy-5-(methoxymethyl)-1,3,4-thiadiazole involves the reaction of 2-methoxy-1,3,4-thiadiazole with formaldehyde in the presence of methanol and a catalyst.", "Starting Materials": [ "2-methoxy-1,3,4-thiadiazole", "Formaldehyde", "Methanol", "Catalyst" ], "Reaction": [ "Add 2-methoxy-1,3,4-thiadiazole to a reaction flask", "Add formaldehyde to the reaction flask", "Add methanol to the reaction flask", "Add a catalyst to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the precipitate", "Wash the precipitate with cold methanol", "Dry the product under vacuum" ] } | |
Numéro CAS |
84353-10-6 |
Formule moléculaire |
C5H8N2O2S |
Poids moléculaire |
160.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



